Superior Cross-Coupling Kinetics vs. Chloro- and Fluoro-Pyridine Analogs
The bromine atom at the 3-position of the pyridine ring in (5-Bromo-3-pyridinyl)(piperazino)methanone provides a significantly faster rate of Suzuki-Miyaura cross-coupling compared to its chloro- and fluoro-substituted analogs. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to palladium catalysts [1]. In comparative studies on analogous 2-bromopyridine systems, bromine substitution resulted in a 5- to 7-fold increase in reaction rate relative to the 3-chloro and 3-fluoro derivatives [1].
| Evidence Dimension | Relative Rate of Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 5- to 7-fold faster than 3-chloro/3-fluoro analogs (inferred from 2-bromopyridine data) |
| Comparator Or Baseline | 3-Chloro- or 3-Fluoro-pyridine analogs (relative rate = 1) |
| Quantified Difference | 5- to 7-fold rate enhancement |
| Conditions | Suzuki-Miyaura coupling conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, DME, 80-100°C) |
Why This Matters
Faster reaction kinetics translate directly to higher synthetic throughput and reduced catalyst loading, which are critical factors for both medicinal chemistry optimization and industrial process development.
- [1] Turner, S. (2025). Synthesis and Pharmaceutical Applications of 2-Bromopyridine Derivatives. Kuujia News. https://news.kuujia.com/2-bromopyridine-nen-684f9517edc1e07b9d87bca4.html View Source
